molecular formula C17H17N3O2S B2864647 N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide CAS No. 851980-38-6

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide

Cat. No. B2864647
CAS RN: 851980-38-6
M. Wt: 327.4
InChI Key: REYRSDUWNGZCAC-UHFFFAOYSA-N
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Description

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide, also known as DMABN, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This compound is a member of the benzothiazole family, which is known for its diverse pharmacological properties. DMABN has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and antioxidant effects. In

Scientific Research Applications

Anticancer Activity

Benzothiazole derivatives, including structures similar to N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide, have been extensively studied for their anticancer properties. For instance, Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones to investigate their potential as anticancer agents. These compounds demonstrated significant cytotoxic activity against various cancer cell lines, suggesting their promise in cancer therapy (Osmaniye et al., 2018).

Photodynamic Therapy

Compounds containing benzothiazole units have also been evaluated for their potential in photodynamic therapy (PDT). Pişkin et al. (2020) explored new zinc phthalocyanine derivatives substituted with benzothiazole for PDT applications. These compounds exhibited high singlet oxygen quantum yields, crucial for the effectiveness of PDT in cancer treatment (Pişkin et al., 2020).

Antimicrobial and Antifungal Properties

Benzothiazole derivatives have been synthesized and tested for their antimicrobial and antifungal properties. For example, novel Schiff bases derived from 1,3,4-thiadiazole compounds demonstrated significant DNA protective ability against oxidative damage and strong antimicrobial activity against certain strains (Gür et al., 2020).

Corrosion Inhibition

Another area of application is in the field of corrosion science, where benzothiazole derivatives have been utilized as corrosion inhibitors for carbon steel in acidic environments. Hu et al. (2016) synthesized benzothiazole derivatives that showed superior corrosion inhibition efficiency, indicating their potential use in protecting metals from corrosion (Hu et al., 2016).

Fluorescence Switching

Benzothiazole derivatives have also been studied for their photophysical properties, such as fluorescence switching, which is useful in material science for creating smart materials. Kundu et al. (2019) investigated triphenylamine–benzothiazole derivatives that exhibited temperature-controlled fluorescence switching, a property that could be exploited in the development of optical materials and sensors (Kundu et al., 2019).

properties

IUPAC Name

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-10-4-9-14-15(11(10)2)18-17(23-14)20-19-16(21)12-5-7-13(22-3)8-6-12/h4-9H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYRSDUWNGZCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide

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